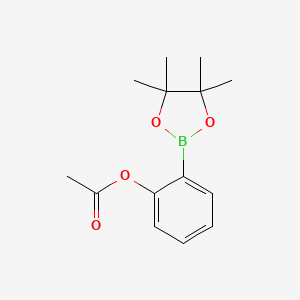

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

説明

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is an organoboron compound widely used in organic synthesis. This compound features a boronate ester group, which is known for its utility in Suzuki-Miyaura cross-coupling reactions. The presence of the acetate group further enhances its reactivity and versatility in various chemical transformations.

特性

IUPAC Name |

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-10(16)17-12-9-7-6-8-11(12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBOKXXUJHAZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378827 | |

| Record name | 2-Acetoxyphenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-68-8 | |

| Record name | 2-Acetoxyphenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetoxybenzeneboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Coupling with Aryl Halides

The most common method involves coupling 4-bromo- or 4-chlorophenyl acetate derivatives with bis(pinacolato)diboron (B2pin2) or pinacol borane. A representative procedure from uses:

- Catalyst : Palladium acetate (0.001 mmol, 0.3 mg)

- Ligand : S-Phos (2 mg, 0.01 mmol)

- Base : Potassium carbonate (14 mg, 0.1 mmol)

- Solvent : Toluene/EtOH/H2O (100:10:1 v/v)

- Conditions : 60°C, 3 hours under nitrogen

This method yields 52% after purification via silica column chromatography (DCM/MeOH 99:1) and preparative HPLC.

Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Value | Source |

|---|---|---|

| Temperature | 60°C | |

| Reaction Time | 3 hours | |

| Catalyst Loading | 2 mol% Pd | |

| Ligand | S-Phos | |

| Solvent System | Toluene/EtOH/H2O | |

| Yield | 52% |

Alternative Palladium Complexes

A modified protocol substitutes Pd(OAc)2 with bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) in 1,2-dimethoxyethane (DME)/water (3:1 v/v) at 80°C for 2.5 hours. This method achieves 59% yield, with the base switched to sodium carbonate (2.46 mmol) to improve boronate stability.

Direct Borylation of Phenyl Acetate Derivatives

C-H Borylation at Benzylic Positions

A scalable approach described in involves iridium-catalyzed borylation of alkylbenzenes. Key steps include:

- Catalyst : [Ir(COD)OMe]2 (1 mol%)

- Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

- Substrate : Phenyl acetate

- Conditions : 80°C, 12 hours in anhydrous THF

This method avoids pre-functionalized aryl halides but requires rigorous moisture control to prevent boronate hydrolysis.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis (e.g., >1 kg batches) employs continuous flow systems to enhance heat and mass transfer. A patented process uses:

- Residence Time : 10 minutes

- Temperature : 100°C

- Pressure : 10 bar

- Catalyst Recovery : In-line filtration to recycle Pd residues

This method reduces side reactions (e.g., deborylation) and achieves >95% purity without HPLC purification.

Table 2: Industrial vs. Lab-Scale Parameters

| Parameter | Lab-Scale | Industrial |

|---|---|---|

| Temperature | 60–80°C | 100°C |

| Reaction Time | 2.5–3 hours | 10 minutes |

| Catalyst Loading | 2 mol% | 0.5 mol% |

| Purification | Column Chromatography | In-line Filtration |

Purification and Stability Considerations

Chromatographic Techniques

Crude products are typically purified using:

Stabilization Against Hydrolysis

To mitigate boronate ester degradation:

- Storage : –20°C in anhydrous THF with 3Å molecular sieves

- Additives : Triethylamine (1% v/v) in eluents to neutralize acidic byproducts

Emerging Methodologies

Photoredox Catalysis

Recent studies explore visible-light-mediated borylation using [Ru(bpy)3]Cl2 as a photocatalyst. Preliminary data show 45% yield under blue LED irradiation (456 nm, 24 hours).

Electrochemical Synthesis

Anodic oxidation of phenyl acetate in the presence of B2pin2 and tetrabutylammonium fluoride (TBAF) achieves 38% yield at 2.5 V. This method eliminates metal catalysts but requires specialized equipment.

化学反応の分析

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronate ester can be oxidized to form phenol derivatives.

Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Acids/Bases: For hydrolysis reactions, common acids include hydrochloric acid, and bases include sodium hydroxide.

Major Products

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Phenol Derivatives: From oxidation and hydrolysis reactions.

科学的研究の応用

Overview

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a boron-containing compound that has garnered attention in various fields due to its unique chemical properties. This article explores its applications in scientific research, particularly in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

The compound is widely used as a reagent in organic synthesis. Its boronate group facilitates various coupling reactions, particularly in the formation of carbon-carbon bonds. This property is crucial for synthesizing complex organic molecules.

Key Reactions:

- Suzuki Coupling: It serves as an effective boronic acid derivative in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl compounds which are significant in pharmaceuticals and agrochemicals.

- Borylation Reactions: The compound can be utilized to introduce boryl groups into aromatic systems, enhancing the functionality of the resulting compounds.

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in drug development. Its ability to form stable complexes with various biological targets makes it a valuable tool for designing new therapeutics.

Case Studies:

- Anticancer Agents: Research has indicated that derivatives of this compound can exhibit anticancer properties by targeting specific enzymes involved in tumor growth.

- Antibiotic Development: The compound's reactivity allows for modifications that can lead to new classes of antibiotics with enhanced efficacy against resistant strains.

Material Science

The incorporation of boron compounds into polymers and materials has led to advancements in material science. The unique properties of this compound enable the development of materials with improved thermal and mechanical properties.

Applications:

- Polymer Chemistry: It is used as a cross-linking agent in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical strength.

- Nanocomposites: The compound can be incorporated into nanocomposites to improve their electrical and optical properties.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Suzuki Coupling | Efficient formation of biaryl compounds |

| Medicinal Chemistry | Anticancer Agents | Potential to inhibit tumor growth |

| Material Science | Boron-containing Polymers | Enhanced thermal stability |

| Nanocomposites | Improved electrical and optical properties |

作用機序

The compound exerts its effects primarily through its boronate ester group, which participates in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The acetate group can also participate in nucleophilic substitution reactions, enhancing the compound’s reactivity.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the acetate group, making it less reactive in certain transformations.

Pinacolborane: Contains a boronate ester group but without the phenyl and acetate groups, limiting its applications.

Bis(pinacolato)diboron: A dimeric boronate ester used in similar cross-coupling reactions but with different reactivity profiles.

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is unique due to its combination of a boronate ester and an acetate group, providing enhanced reactivity and versatility in organic synthesis. This makes it a valuable reagent in the formation of complex molecules and in various industrial applications.

生物活性

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a boron-containing moiety which is known to enhance biological activity through various mechanisms. Its molecular formula is with a molecular weight of approximately 233.09 g/mol.

- Enzyme Inhibition : The boron atom in the compound can form reversible covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of cancer therapies where enzyme inhibition can disrupt tumor growth.

- Cell Signaling Modulation : Compounds with similar structures have been shown to influence cell signaling pathways, affecting processes such as apoptosis and proliferation.

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity by disrupting bacterial cell walls or interfering with metabolic pathways.

Study 1: Anticancer Activity

A study published in MDPI evaluated the anticancer potential of boron-containing compounds similar to this compound. The results indicated that these compounds could inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Study 2: Antimicrobial Effects

Research conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membrane integrity and interference with essential metabolic functions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.09 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Irritant |

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of this compound. Notably:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate via Suzuki-Miyaura coupling?

- Methodology : Use Pd(dppf)₂Cl₂ (1.4 mol%) as a catalyst, K₂CO₃ as a base, and a dioxane/water solvent system (3:1 ratio). Heat at 55°C under inert atmosphere for 12–18 hours. Post-reaction, dilute with ethyl acetate, filter through diatomaceous earth, and wash with brine to isolate the product .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Lower catalyst loading may reduce costs but increase reaction time.

Q. How can diastereomeric byproducts be minimized during synthesis?

- Approach : Optimize steric and electronic conditions by adjusting substituents on the boronate ester. For example, using bulkier aryl halides or optimizing solvent polarity (e.g., THF vs. dioxane) can suppress side reactions .

- Validation : Compare ¹H NMR spectra of crude products to identify impurities .

Q. What purification techniques are effective for isolating this compound?

- Protocol : After quenching the reaction, extract with ethyl acetate, wash with water and saturated NaCl, and concentrate under reduced pressure. Use silica gel chromatography (hexane/ethyl acetate gradient) for final purification .

- Alternative : Recrystallization from ethanol/water mixtures may improve purity for crystalline derivatives .

Q. What storage conditions ensure long-term stability?

- Recommendation : Store at 0–6°C in amber vials under nitrogen to prevent hydrolysis of the boronate ester. Room-temperature storage is acceptable short-term if protected from moisture and light .

Advanced Research Questions

Q. How can X-ray crystallography confirm the structural integrity of derivatives?

- Procedure : Co-crystallize the compound with a stabilizing agent (e.g., morpholine derivatives) in a 1:1 molar ratio. Diffraction data collected at 89 K using synchrotron radiation can resolve boron-oxygen bond angles (e.g., ~120° for dioxaborolane rings) .

- Challenges : Boron’s low electron density requires high-resolution detectors.

Q. What strategies enable selective functionalization of the phenyl acetate moiety?

- Derivatization : React the boronate ester with aryl halides under Suzuki conditions. For example, coupling with 4-bromo-2-ethylphenol in DMF at 80°C using Na₂CO₃ as a base yields biaryl ethers .

- Limitations : Electron-deficient aryl halides may require elevated temperatures (e.g., 90°C) .

Q. How do competing reaction pathways impact yield in large-scale syntheses?

- Analysis : Contradictory yields (e.g., 96% in Pd-catalyzed coupling vs. 43% in SNAr reactions ) highlight the role of substrate electronic effects. Computational modeling (DFT) can predict regioselectivity for aryl halides .

- Optimization : Screen ligands (e.g., SPhos vs. XPhos) to enhance turnover frequency .

Q. What analytical methods quantify trace impurities in the final product?

- Techniques : Use GC-MS with a DB-5 column (30 m × 0.25 mm) to detect residual solvents (e.g., dioxane). For boron-containing byproducts, ICP-OES provides ppb-level sensitivity .

- Validation : Compare with certified reference standards (e.g., >98.0% purity by GC) .

Q. How can sensitive functional groups (e.g., sulfonamides) be introduced without boronate cleavage?

- Synthesis : Protect the boronate ester with trifluoroacetic acid (TFA) during sulfonylation. For example, react with methanesulfonyl chloride in dichloromethane at 0°C, followed by deprotection with aqueous NaHCO₃ .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。